N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound used in scientific research to study its mechanism of action and its biochemical and physiological effects. It is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in various scientific research applications. One of the main research areas is in the field of cancer research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has also been found to inhibit the expression of certain genes involved in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to exhibit anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent anti-cancer activity. It has also been found to exhibit low toxicity towards normal cells. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is to further elucidate its mechanism of action. Another area of research is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, research can be done to improve its solubility in water, which can enhance its potential as a research tool.
Synthesis Methods
The synthesis of N-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolylamine and m-tolylglyoxal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography. This method has been found to be efficient and yields high purity of the final product.
properties
IUPAC Name |
N-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-9-11-17(12-10-14)21-18(24)7-4-8-19-22-20(23-25-19)16-6-3-5-15(2)13-16/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGDTWQFAGCZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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